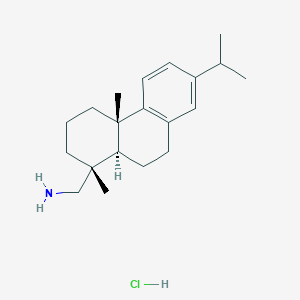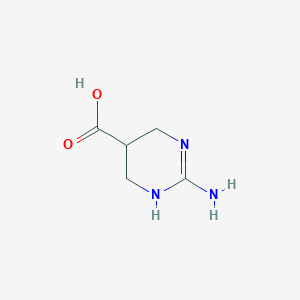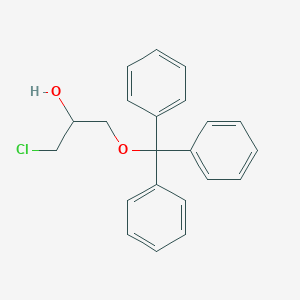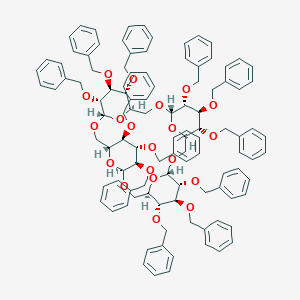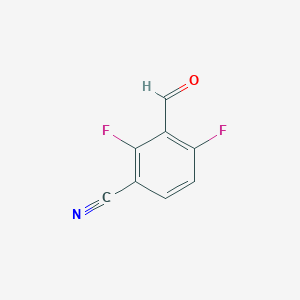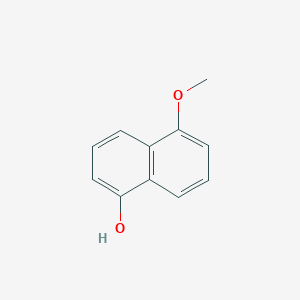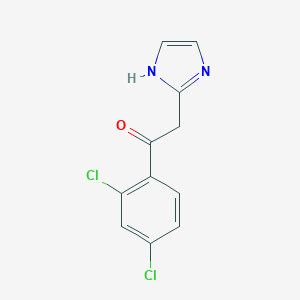
1-Iod-3,4-Methylendioxybenzol
Übersicht
Beschreibung
1-Iodo-3,4-methylenedioxybenzene is an organic compound with a chemical formula of C8H7IO. It is a derivative of benzene and is commonly used as a reagent in organic synthesis. It is also known as 1-iodo-m-xylene, m-iodoxybenzene, and 1-iodo-3,4-xylene. This compound has a variety of applications in organic and medicinal chemistry, including the synthesis of various organic compounds, medicinal drugs, and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthetisches Zwischenprodukt
“1-Iod-3,4-Methylendioxybenzol” ist ein nützliches synthetisches Zwischenprodukt . Aufgrund des Vorhandenseins des Iodatoms, das verschiedene Substitutionsreaktionen eingehen kann, kann es bei der Synthese verschiedener organischer Verbindungen verwendet werden.
Herstellung von biologisch aktiven Verbindungen
Diese Verbindung ist nützlich für die Herstellung von biologisch aktiven Verbindungen . Dies können eine große Bandbreite an Verbindungen mit potenziellen Anwendungen in der Medizin und Biologie umfassen.
Antivirenmittel
Eine spezifische Anwendung von “this compound” liegt in der Synthese von antiviralen Mitteln . Dies sind Substanzen, die das Wachstum und die Replikation von Viren hemmen und bei der Behandlung von Virusinfektionen von entscheidender Bedeutung sind.
Antitumormittel
Eine weitere wichtige Anwendung liegt in der Synthese von Antitumormitteln . Dies sind Medikamente, die in der Krebsbehandlung eingesetzt werden, um das Wachstum und die Ausbreitung von Tumorzellen zu hemmen.
Forschung zu Infektionskrankheiten
Die Verbindung kann auch in der Forschung zu Infektionskrankheiten eingesetzt werden . Es kann zur Synthese von Verbindungen verwendet werden, die helfen können, die Mechanismen von Infektionskrankheiten zu verstehen und möglicherweise zur Entwicklung neuer Behandlungen führen.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used in the preparation of various biologically active compounds such as antiviral and antitumor agents . Therefore, it can be inferred that the targets might be related to viral replication or tumor growth pathways.
Mode of Action
Given its use in the synthesis of antiviral and antitumor agents , it may interact with its targets to inhibit viral replication or tumor growth
Biochemical Pathways
Considering its role in the synthesis of antiviral and antitumor agents , it might influence pathways related to viral replication or tumor growth.
Result of Action
Given its use in the synthesis of antiviral and antitumor agents , it can be inferred that the compound might have a role in inhibiting viral replication or tumor growth at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
5-iodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCBIXYIYQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207491 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-51-7 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1-iodo-3,4-methylenedioxybenzene not a suitable coupling partner in the initial monoarylation reaction of the cyclobutane starting material?
A1: The research paper states that using 1-iodo-3,4-methylenedioxybenzene in the monoarylation reaction with cyclobutane 12 resulted in poor conversion. The authors attributed this to the presence of the methylenedioxy ring. Interestingly, when 3,4-dimethoxyiodobenzene, a similar compound lacking the methylenedioxy bridge, was used as a coupling partner, the reaction proceeded well. [] This suggests that the methylenedioxy ring may hinder the reactivity of the aryl iodide in this specific reaction context. Further investigation would be needed to fully understand the underlying reasons for this observation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
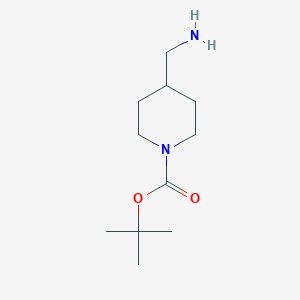

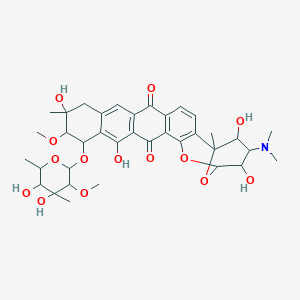
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)

